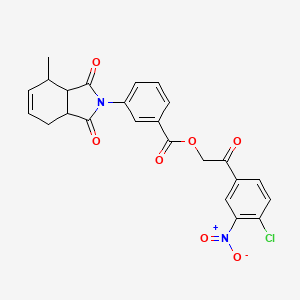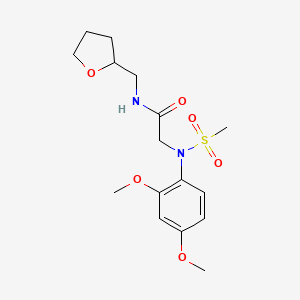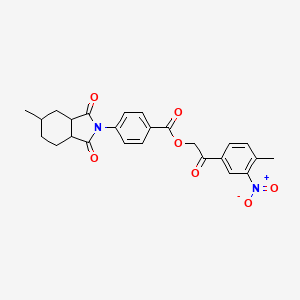![molecular formula C17H22N4O2S B3937521 N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide](/img/structure/B3937521.png)
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide
Overview
Description
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide, also known as MPTP, is a chemical compound that has been extensively studied in scientific research. MPTP is a neurotoxin that selectively damages dopaminergic neurons in the brain, which has led to its use as a model for Parkinson's disease.
Mechanism of Action
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide is metabolized by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons in the brain. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and cell death. This mechanism of action is similar to that of other neurotoxins that have been implicated in Parkinson's disease, such as rotenone and paraquat.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. This compound administration leads to a selective loss of dopaminergic neurons in the substantia nigra, which results in a decrease in dopamine levels in the striatum. This leads to motor deficits, including tremors, rigidity, and bradykinesia, that are similar to those seen in Parkinson's disease. This compound also leads to oxidative stress, inflammation, and neuroinflammation in the brain.
Advantages and Limitations for Lab Experiments
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide has several advantages as a model for Parkinson's disease. It selectively targets dopaminergic neurons, which allows researchers to study the specific mechanisms underlying Parkinson's disease. This compound also produces motor deficits that are similar to those seen in Parkinson's disease, which allows researchers to study potential treatments. However, this compound has several limitations as well. It is a neurotoxin and can be dangerous to handle, which limits its use in some labs. This compound also does not fully replicate the pathology of Parkinson's disease, as it does not lead to the formation of Lewy bodies, which are a hallmark of Parkinson's disease.
Future Directions
There are several future directions for N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide research. One area of research is focused on understanding the mechanisms underlying this compound-induced neurotoxicity. This includes studying the role of oxidative stress, inflammation, and mitochondrial dysfunction in this compound-induced cell death. Another area of research is focused on developing potential treatments for Parkinson's disease based on this compound research. This includes studying potential neuroprotective agents that could prevent or reverse this compound-induced neurotoxicity. Overall, this compound research has been instrumental in advancing our understanding of Parkinson's disease and has the potential to lead to new treatments for this debilitating disorder.
Scientific Research Applications
N-[(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methyl]-2-furamide has been used extensively in scientific research as a model for Parkinson's disease. When this compound is administered to animals, it selectively damages dopaminergic neurons in the brain, which leads to motor deficits similar to those seen in Parkinson's disease. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to develop potential treatments.
properties
IUPAC Name |
N-[[1-[(2-methylsulfanylpyrimidin-5-yl)methyl]piperidin-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-24-17-19-9-14(10-20-17)12-21-6-2-4-13(11-21)8-18-16(22)15-5-3-7-23-15/h3,5,7,9-10,13H,2,4,6,8,11-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPIMZHFJYGCPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CN2CCCC(C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3937444.png)
![2-{[(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B3937446.png)
![1-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanol hydrochloride](/img/structure/B3937459.png)

![1-(4-chlorophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3937483.png)

![4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[2-(methylthio)phenyl]-4-oxobutanamide](/img/structure/B3937507.png)

![methyl (2R*,4S*)-4-hydroxy-1-[4-(1H-pyrazol-1-yl)benzoyl]piperidine-2-carboxylate](/img/structure/B3937513.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937528.png)


![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3937545.png)
